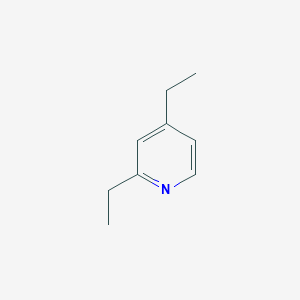
2,4-Diethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diethylpyridine is an organic compound belonging to the pyridine family, characterized by the presence of two ethyl groups attached to the second and fourth positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Diethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the reaction of 2,4-pyridinedimethanol with ethylating agents under controlled conditions can yield this compound . Another method involves the use of Grignard reagents, where the addition of ethyl magnesium bromide to pyridine N-oxides followed by reduction can produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and advanced separation techniques further enhances the scalability and economic viability of the production .
化学反応の分析
Types of Reactions: 2,4-Diethylpyridine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.
科学的研究の応用
2,4-Diethylpyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and coordination compounds.
Biology: This compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Diethylpyridine involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor prolyl hydroxylase. This inhibition affects the hydroxylation of prolyl residues in regulatory subunits, leading to altered cellular responses to hypoxia . The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
類似化合物との比較
- 2,3-Diethylpyridine
- 2,5-Diethylpyridine
- 2,6-Diethylpyridine
- 3,4-Diethylpyridine
- 3,5-Diethylpyridine
Comparison: While these compounds share the ethyl substitution pattern, their chemical properties and reactivity can differ significantly due to the position of the ethyl groups. For example, 2,4-Diethylpyridine’s unique substitution pattern provides distinct steric and electronic effects, influencing its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable in specific applications where other diethylpyridine isomers may not be as effective .
特性
CAS番号 |
626-21-1 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
2,4-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-10-9(4-2)7-8/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZZNHVWPSIBWAOF-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


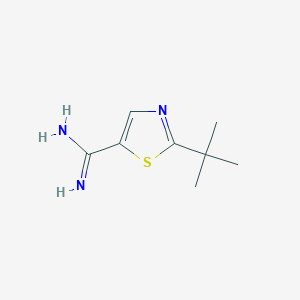
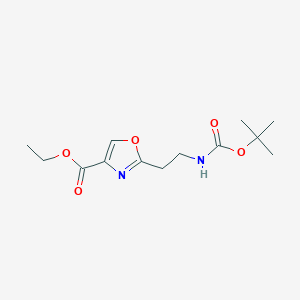
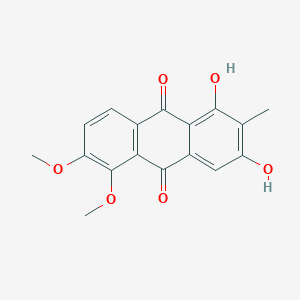
![1-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethanone](/img/structure/B15248800.png)
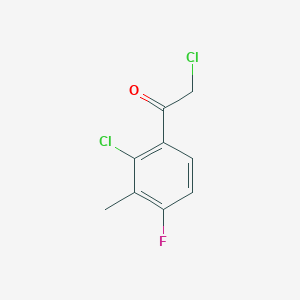

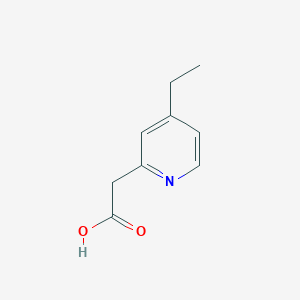
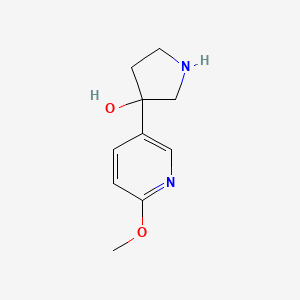
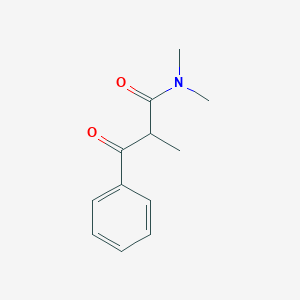
![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
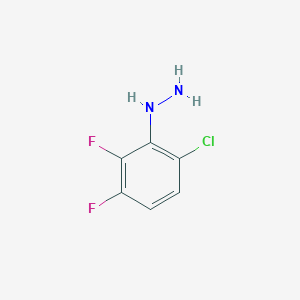

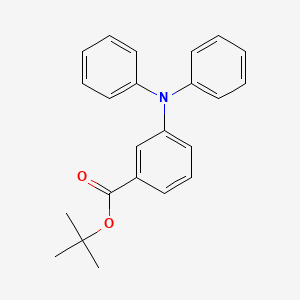
![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
